molecular formula C25H24N2O B15170736 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine CAS No. 917900-55-1

2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine

Cat. No.: B15170736
CAS No.: 917900-55-1
M. Wt: 368.5 g/mol
InChI Key: ULYDBAWDHYUPCD-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine is an organic compound that belongs to the class of amines. It features a complex structure with a tert-butylphenoxy group, a naphthyl group, and a pyridin-3-amine moiety. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.

    Coupling with naphthyl group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of pyridin-3-amine:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, influencing biological pathways, or altering chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Tert-butylphenoxy)-n-(phenyl)pyridin-3-amine: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine: Similar structure but with a naphthalen-1-yl group instead of naphthalen-2-yl.

Uniqueness

The uniqueness of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine lies in its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds.

Properties

CAS No.

917900-55-1

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-naphthalen-2-ylpyridin-3-amine

InChI

InChI=1S/C25H24N2O/c1-25(2,3)21-11-6-7-13-23(21)28-24-22(12-8-16-26-24)27-20-15-14-18-9-4-5-10-19(18)17-20/h4-17,27H,1-3H3

InChI Key

ULYDBAWDHYUPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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